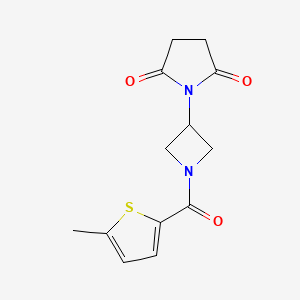
1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as MTAA and is a member of the family of azetidin-3-yl pyrrolidine-2,5-diones. MTAA has been found to exhibit a wide range of biochemical and physiological effects and has been studied for its potential use in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on compounds similar to "1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione" often focuses on their synthesis and reactivity. For example, Tsuge et al. (1987) explored the generation of nonstabilized azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, resulting in the production of pyrrolidines, pyrrolines, and oxazolidines (Tsuge, Kanemasa, Ohe, & Takenaka, 1987). This methodology could potentially be applied to synthesize and study compounds like "this compound".
Biological Activity
Compounds within this chemical class are also investigated for their biological activities. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for their antidepressant and nootropic activities, revealing that specific structures exhibited significant activity (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such studies indicate the potential pharmacological relevance of "this compound" derivatives.
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor potentials of related compounds have been explored as well. Girgis (2009) conducted a study on the regioselective synthesis of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, demonstrating mild activity against various human tumor cells (Girgis, 2009). This suggests that similar compounds could be synthesized and evaluated for their therapeutic potential.
Mécanisme D'action
Target of action
Compounds with a pyrrolidine-2,5-dione scaffold have been reported to have various biological activities .
Mode of action
Without specific studies on “1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione”, it’s difficult to determine its exact mode of action. It’s possible that the compound interacts with its targets through the pyrrolidine-2,5-dione moiety, which is a versatile scaffold in drug discovery .
Propriétés
IUPAC Name |
1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-2-3-10(19-8)13(18)14-6-9(7-14)15-11(16)4-5-12(15)17/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLDUXIGWZVKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)
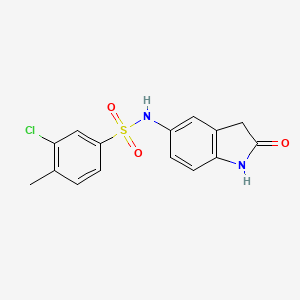
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)
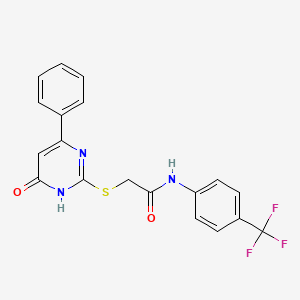
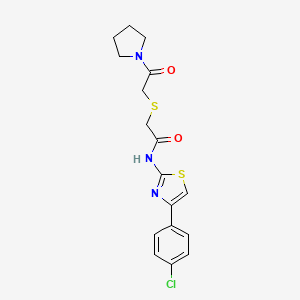
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)

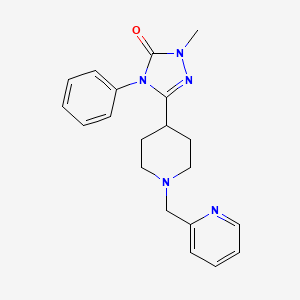
![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)